5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride
Overview
Description
5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride is a chemical compound with the molecular formula C11H11N3OClH It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride typically involves the reaction of 3-phenyl-1,2,4-oxadiazole with azetidine. The reaction is carried out under controlled conditions, often involving the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antioxidant agent.
Biology: The compound is studied for its effects on biological systems, including its potential to inhibit specific enzymes and pathways.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride involves its interaction with molecular targets in biological systems. It may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties.
Azetidine Derivatives: Compounds containing the azetidine ring also show comparable reactivity and applications.
Uniqueness
5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride is unique due to its specific combination of the azetidine and oxadiazole rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to other similar compounds .
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c1-2-4-8(5-3-1)10-13-11(15-14-10)9-6-12-7-9;/h1-5,9,12H,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMGRPISFJYCHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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